DL-Cysteine

Description

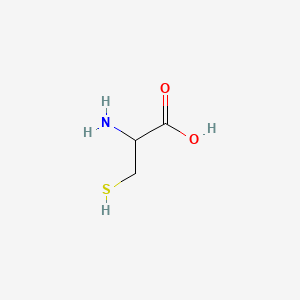

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046988 | |

| Record name | DL-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with a sulfurous odor; [Acros Organics MSDS] | |

| Record name | DL-Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3374-22-9, 202406-97-1, 204523-09-1 | |

| Record name | Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3374-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Cysteine-13C3,15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 204523-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CM45Q5YAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic and Biosynthetic Pathways of Cysteine Enantiomers

L-Cysteine Biosynthesis in Prokaryotic and Eukaryotic Systems

The L-Serine O-Acetyltransferase-O-Acetyl-L-Serine (SAT-OASS) Pathway

In bacteria and plants, the de novo synthesis of L-cysteine occurs via a two-step process starting from L-serine. nasa.govnih.gov This pathway is critical for incorporating inorganic sulfur into an organic molecule.

The initial step is the acetylation of L-serine to form O-acetyl-L-serine (OAS). mdpi.com This reaction is catalyzed by the enzyme L-serine O-acetyltransferase (SAT) , encoded by the cysE gene. mdpi.com SAT utilizes acetyl-CoA as the acetyl group donor. shareok.org

Reaction: L-serine + acetyl-CoA → O-acetyl-L-serine + CoA

The second step involves the sulfhydration of OAS to produce L-cysteine. This reaction is catalyzed by O-acetyl-L-serine sulfhydrylase (OASS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.gov OASS replaces the acetyl group of OAS with a sulfide (B99878) group. ebi.ac.uk In enteric bacteria like Escherichia coli, this enzyme is encoded by the cysK gene. mdpi.com

Reaction: O-acetyl-L-serine + H₂S → L-cysteine + acetate (B1210297) + H₂O

Enteric bacteria possess two isozymes of OASS, namely OASS-A and OASS-B, which exhibit functional differences. researchgate.net While they share approximately 40% sequence identity, their active sites have subtle but important structural distinctions. nih.gov

OASS-A: This is the primary isozyme active under aerobic conditions and is responsible for the synthesis of L-cysteine using sulfide (S²⁻) as the sulfur source. shareok.orgresearchgate.net

OASS-B: This isozyme is typically expressed under anaerobic conditions and shows a preference for thiosulfate (B1220275) (S₂O₃²⁻) as the sulfur donor. mdpi.comresearchgate.net The reaction with thiosulfate produces S-sulfocysteine, which is then reduced to L-cysteine by the action of glutathioredoxin. researchgate.net

Despite the high identity in the first active site shell (70%), the two isozymes show differences in substrate specificity. nih.gov This divergence allows the organism to efficiently utilize different sulfur sources depending on the environmental conditions. researchgate.net

The activity of L-serine O-acetyltransferase (SAT) is a critical control point in the cysteine biosynthetic pathway. mdpi.com Its regulation occurs primarily through two mechanisms:

Feedback Inhibition: The final product of the pathway, L-cysteine, acts as a feedback inhibitor of SAT. mdpi.comnih.gov L-cysteine binds to SAT and competitively inhibits its activity, thus preventing the overproduction of cysteine. nih.gov The C-terminal region of the SAT enzyme is crucial for this feedback inhibition. nih.gov

Complex Formation with OASS: SAT forms a tight bienzyme complex with OASS, often referred to as cysteine synthase. nih.govnih.gov This interaction has a regulatory function. The formation of the complex can decrease the activity of SAT and also partially inhibit the OASS component. nih.gov The complex is dissociated by the substrate O-acetyl-L-serine, which allows the pathway to proceed when sulfur is available. nih.gov This regulatory loop, where the product (L-cysteine) inhibits the first enzyme and an intermediate (OAS) modulates the enzyme complex, allows for fine-tuned control of cysteine levels in response to sulfur availability. nih.gov

| Regulatory Mechanism | Effector Molecule | Target Enzyme | Effect on Activity |

| Feedback Inhibition | L-Cysteine | SAT | Inhibition |

| Complex Dissociation | O-Acetyl-L-Serine | SAT-OASS Complex | Activation |

The Reverse Transsulfuration Pathway from L-Methionine

In mammals and some fungi, L-cysteine is synthesized from the essential amino acid L-methionine via the reverse transsulfuration pathway. mdpi.comnih.govwikipedia.org This pathway effectively transfers the sulfur atom from methionine to a carbon skeleton provided by serine. wikipedia.org The pathway begins with the conversion of methionine to homocysteine through the intermediate S-adenosylmethionine (SAM). wikipedia.orgwikipedia.org Homocysteine then enters the two key enzymatic steps of the reverse transsulfuration pathway.

The first committed step of the reverse transsulfuration pathway is catalyzed by Cystathionine (B15957) β-Synthase (CBS) , a PLP-dependent enzyme. wikipedia.orgnih.gov CBS catalyzes the condensation of homocysteine and serine to form cystathionine. wikipedia.orgplos.org

Reaction: L-homocysteine + L-serine → L-cystathionine + H₂O

CBS holds a pivotal regulatory position in sulfur metabolism. wikipedia.org Its activity determines whether homocysteine is remethylated back to methionine or committed to the synthesis of cysteine. mdpi.com The activity of mammalian CBS is allosterically activated by S-adenosylmethionine (SAM). wikipedia.orgmdpi.com When SAM levels are high, indicating a surplus of methionine, CBS is activated, channeling homocysteine towards cysteine production. wikipedia.org

The second and final step of the reverse transsulfuration pathway is catalyzed by Cystathionine γ-Lyase (CGL) , also known as cystathionase. nih.govresearchgate.net This PLP-dependent enzyme cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia (B1221849). nih.govuniprot.org

Reaction: L-cystathionine + H₂O → L-cysteine + α-ketobutyrate + NH₃

CGL is essential for completing the synthesis of endogenous cysteine. researchgate.net Besides its primary role, CGL can also catalyze other reactions, including the production of hydrogen sulfide (H₂S) from L-cysteine. uniprot.org

| Enzyme | Substrates | Products | Pathway |

| L-Serine O-Acetyltransferase (SAT) | L-Serine, Acetyl-CoA | O-Acetyl-L-Serine, CoA | SAT-OASS Pathway |

| O-Acetyl-L-Serine Sulfhydrylase (OASS) | O-Acetyl-L-Serine, Sulfide | L-Cysteine, Acetate | SAT-OASS Pathway |

| Cystathionine β-Synthase (CBS) | L-Homocysteine, L-Serine | L-Cystathionine | Reverse Transsulfuration |

| Cystathionine γ-Lyase (CGL) | L-Cystathionine | L-Cysteine, α-Ketobutyrate, Ammonia | Reverse Transsulfuration |

Regulatory Mechanisms of L-Cysteine Biosynthesis

The biosynthesis of L-cysteine is a tightly controlled process, primarily regulated at the enzymatic and genetic levels to maintain cellular homeostasis and prevent the accumulation of potentially toxic intermediates.

Feedback Inhibition of Key Enzymes

A primary mechanism for regulating L-cysteine synthesis is the feedback inhibition of key enzymes in its biosynthetic pathway. The final product, L-cysteine, acts as an allosteric inhibitor of serine acetyltransferase (SAT), the enzyme that catalyzes the first committed step in the pathway. This reaction involves the acetylation of L-serine to form O-acetylserine.

The binding of L-cysteine to a regulatory site on SAT induces a conformational change that reduces the enzyme's affinity for its substrates, L-serine and acetyl-CoA, thereby slowing down the entire biosynthetic pathway. This inhibition is a rapid and efficient way for the cell to respond to changes in L-cysteine concentrations.

The sensitivity of SAT to L-cysteine inhibition can vary between different organisms and even between different isoforms of the enzyme within the same organism. For instance, in Escherichia coli, SAT is highly sensitive to L-cysteine, while some plant SAT isoforms are naturally less sensitive. This difference has been exploited in metabolic engineering to create microbial strains that overproduce L-cysteine by introducing feedback-insensitive SAT genes.

Structural studies of SAT have revealed that the C-terminal region of the enzyme is crucial for this feedback inhibition. Mutations in this region can lead to a desensitization of the enzyme to L-cysteine, resulting in increased production of the amino acid. For example, replacing the methionine residue at position 256 in E. coli SAT has been shown to significantly reduce feedback inhibition.

Another layer of regulation involves the formation of a bi-enzyme complex called the cysteine synthase complex (CSC) between SAT and O-acetylserine sulfhydrylase (OASS), the enzyme that catalyzes the final step of L-cysteine synthesis. The formation of this complex is thought to modulate the activities of both enzymes. The interaction with SAT inhibits OASS activity, and this inhibition is relieved when O-acetylserine, the product of the SAT reaction, binds to OASS, causing the complex to dissociate.

Genetic Regulation of Biosynthetic Genes

In addition to feedback inhibition, the biosynthesis of L-cysteine is also regulated at the genetic level, primarily through the control of gene expression for the enzymes involved in the pathway. In many bacteria, including E. coli and Salmonella typhimurium, the genes for cysteine biosynthesis are organized into a regulon, a group of genes that are coordinately controlled by a common regulatory protein.

The expression of the cysteine regulon is positively regulated by the transcriptional activator CysB. The activity of CysB is, in turn, controlled by the inducer molecule, N-acetyl-L-serine (NAS), which is an isomer of O-acetylserine. When the cellular concentration of L-cysteine is low, the synthesis of O-acetylserine proceeds, leading to the formation of NAS. NAS then binds to CysB, activating it to promote the transcription of the cysteine biosynthetic genes, including cysE (encoding SAT) and cysK (encoding OASS).

Conversely, when L-cysteine levels are high, feedback inhibition of SAT reduces the production of O-acetylserine and consequently NAS. Without the inducer, CysB becomes inactive, and the transcription of the cysteine regulon is turned off. This dual-control system ensures that the cell can efficiently synthesize L-cysteine when needed and shut down the pathway when sufficient amounts are present, thus conserving energy and resources.

In some organisms, other transcriptional regulators also play a role. For example, in Corynebacterium glutamicum, the transcriptional regulator CysR controls sulfur metabolism in L-cysteine biosynthesis. Overexpression of cysR has been shown to increase L-cysteine production. Similarly, in some bacteria, there are multiple O-acetylserine sulfhydrylase enzymes encoded by different genes, such as cysK and cysM in S. typhimurium, which are also under the control of the cysteine regulon. In lactobacilli, gene expression related to sulfur-containing amino acid metabolism is often regulated by T-box leader sequences, which are cis-acting RNA elements that respond to the levels of specific tRNAs.

D-Cysteine Metabolism and Endogenous Formation in Mammalian Systems

While L-cysteine is the more common and well-understood enantiomer, D-cysteine also plays a significant, albeit less characterized, role in mammalian physiology. Research has increasingly pointed towards the endogenous formation of D-cysteine and its involvement in specific metabolic pathways.

Enzymes Involved in D-Cysteine Generation

The presence of endogenous D-cysteine in mammalian tissues, particularly the brain and pancreas, has been firmly established. Its formation is attributed to specific enzymatic activity.

One of the key enzymes identified in the generation of D-cysteine is serine racemase (SR) . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is primarily known for catalyzing the racemization of L-serine to D-serine, a crucial neuromodulator. However, studies have shown that SR also possesses cysteine racemase activity, converting L-cysteine to D-cysteine. Evidence for this comes from the observation that brain lysates from SR knockout (SR-/-) mice show a significantly reduced ability to racemize L-cysteine. Furthermore, these mice exhibit substantially lower levels of D-cysteine in their brains and pancreas.

Another significant enzyme in D-cysteine metabolism is D-amino acid oxidase (DAAO) , a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. While primarily known for degrading D-amino acids, its role in the context of D-cysteine is more complex. DAAO catalyzes the oxidative deamination of D-cysteine to 3-mercaptopyruvate (B1229277) (3-MP). This function is crucial for the subsequent production of hydrogen sulfide (H₂S), a key signaling molecule. The localization of DAAO in peroxisomes, often in close proximity to mitochondria where other enzymes of this pathway reside, facilitates this metabolic process. It is noteworthy that human DAAO exhibits a high catalytic efficiency for D-cysteine, suggesting it may be a primary physiological substrate in certain tissues.

The interplay between these enzymes highlights a regulated system for D-cysteine homeostasis. SR appears to be a primary biosynthetic enzyme, while DAAO is involved in its catabolism and conversion to other biologically active molecules.

Metabolic Fate of D-Cysteine

Once formed, D-cysteine is channeled into specific metabolic pathways, leading to the generation of important downstream signaling molecules and other metabolites.

A major metabolic fate of D-cysteine is its conversion to 3-mercaptopyruvate (3-MP) by the action of D-amino acid oxidase (DAAO). This α-keto acid is a key intermediate in the production of hydrogen sulfide (H₂S).

The 3-MP generated from D-cysteine is then utilized by the enzyme 3-mercaptopyruvate sulfurtransferase (3MST) . 3MST, located mainly in the mitochondria, catalyzes the transfer of the sulfur atom from 3-MP to an acceptor molecule, leading to the formation of H₂S and pyruvate (B1213749). This pathway is considered a significant source of endogenous H₂S, particularly in the brain and kidneys where DAAO and 3MST are co-expressed. The production of H₂S from D-cysteine via the DAAO/3MST pathway has been shown to be more efficient than its production from L-cysteine in certain tissues.

Beyond H₂S production, D-cysteine has been implicated in other physiological processes. For instance, it has been shown to influence neural progenitor cell proliferation and insulin (B600854) secretion. In the pancreas, D-cysteine appears to regulate insulin secretion, with studies on SR-/- mice showing dysregulated insulin levels. The mechanism may involve signaling through cyclic AMP (cAMP) and epigenetic modifications of the insulin gene promoter.

Unlike L-cysteine, D-cysteine is not a substrate for enzymes like cysteinyl-tRNA synthetase or those involved in the direct synthesis of glutathione (B108866) and taurine (B1682933). This metabolic distinction suggests that D-cysteine has specialized roles rather than being a general precursor for protein synthesis or major antioxidant pathways.

Cysteine Catabolism and Downstream Metabolite Generation

Cysteine catabolism is a vital process for maintaining appropriate intracellular cysteine levels, preventing toxicity from its accumulation, and generating a variety of biologically important molecules. The liver plays a central role in regulating the body's cysteine pool.

One of the principal enzymes in cysteine catabolism is cysteine dioxygenase (CDO) . CDO catalyzes the oxidation of the thiol group of cysteine to produce cysteine sulfinic acid. The activity of CDO is tightly regulated by the concentration of cysteine itself; high levels of cysteine stabilize the enzyme and increase its activity, thus promoting its own catabolism. Cysteine sulfinic acid can be further metabolized to produce taurine or can be converted to pyruvate and sulfite.

Another significant catabolic pathway involves the transamination of cysteine, catalyzed by cysteine aminotransferase (CAT) , also known as aspartate aminotransferase. This enzyme converts L-cysteine and α-ketoglutarate into 3-mercaptopyruvate (3-MP) and glutamate (B1630785). As mentioned previously, 3-MP is a substrate for 3-mercaptopyruvate sulfurtransferase (3MST) , which generates pyruvate and H₂S.

Cysteine is also a crucial precursor for the synthesis of glutathione (GSH) , a major cellular antioxidant. The synthesis of GSH is regulated by the availability of cysteine. When cysteine levels are high, its incorporation into GSH serves as a way to store cysteine and mitigate its potential toxicity.

Furthermore, cysteine is a precursor for the synthesis of taurine , an amino acid with numerous physiological roles, including bile acid conjugation, osmoregulation, and antioxidant functions. The pathway to taurine primarily proceeds through the oxidation of cysteine to cysteine sulfinic acid by CDO, followed by decarboxylation to hypotaurine (B1206854), and subsequent oxidation to taurine.

The breakdown of Coenzyme A also contributes to cysteine catabolism, leading to the formation of cysteamine, which can then be converted to hypotaurine and taurine. These diverse catabolic pathways highlight the central role of cysteine in cellular metabolism, providing essential building blocks and signaling molecules for a wide range of physiological processes.

Interactive Data Tables

Table 1: Key Enzymes in Cysteine Metabolism

| Enzyme | Abbreviation | Function | Cofactor | Location |

| Serine Acetyltransferase | SAT | Catalyzes the formation of O-acetylserine from L-serine and acetyl-CoA. | - | Cytosol, Mitochondria, Plastids |

| O-acetylserine sulfhydrylase | OASS | Catalyzes the final step of L-cysteine synthesis from O-acetylserine and sulfide. | PLP | Cytosol, Mitochondria, Plastids |

| Serine Racemase | SR | Catalyzes the racemization of L-cysteine to D-cysteine. | PLP | Neurons, Pancreas |

| D-amino acid oxidase | DAAO | Catalyzes the oxidative deamination of D-cysteine to 3-mercaptopyruvate. | FAD | Peroxisomes |

| 3-Mercaptopyruvate Sulfurtransferase | 3MST | Generates H₂S from 3-mercaptopyruvate. | - | Mitochondria, Cytosol |

| Cysteine Dioxygenase | CDO | Oxidizes cysteine to cysteine sulfinic acid. | Fe²⁺, NAD(P)H | Cytosol |

| Cysteine Aminotransferase | CAT | Transaminates cysteine to 3-mercaptopyruvate. | PLP | Mitochondria, Cytosol |

Glutathione (GSH) Synthesis and Cellular Redox Balance

L-cysteine is a critical and rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that is central to cellular antioxidant defense. ontosight.aiscbt.com The synthesis of GSH occurs in two sequential, ATP-dependent steps in the cytosol. mdpi.com

Step 1: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a gamma-peptide bond between L-glutamate and L-cysteine, forming γ-glutamylcysteine. mdpi.com The availability of cysteine is often the rate-limiting factor in this initial step and, consequently, for the entire GSH synthesis pathway. scbt.commdpi.com

Step 2: The enzyme glutathione synthetase (GS) adds glycine (B1666218) to the C-terminal of γ-glutamylcysteine to form glutathione (γ-L-glutamyl-L-cysteinylglycine). pagepressjournals.org

GSH is a pivotal molecule for maintaining the cellular redox balance. It acts as a major antioxidant, protecting cells from damage by reactive oxygen species (ROS). nih.gov It serves as an electron donor for enzymes like glutathione peroxidases (GPX), which neutralize harmful peroxides. nih.gov The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular oxidative stress. nih.gov While L-cysteine is a direct substrate for GSH synthesis, D-cysteine is not utilized by the enzymes in this pathway. nih.gov

Hydrogen Sulfide (H₂S) Production Pathways

Hydrogen sulfide (H₂S) has emerged as a significant gasotransmitter, a gaseous signaling molecule involved in regulating vascular tension, neuronal activity, and cellular protection against ischemia. nih.govfrontiersin.org Both L-cysteine and D-cysteine serve as substrates for H₂S production through distinct enzymatic pathways. nih.govresearchgate.net

Cystathionine β-synthase (CBS) is a key enzyme in the transsulfuration pathway that primarily catalyzes the condensation of homocysteine and serine to form cystathionine. However, it can also produce H₂S from L-cysteine through a β-replacement reaction. nih.govresearchgate.net In murine brain and kidney tissues, CBS is considered the major source of H₂S. umich.edu This pathway allows for the production of H₂S to be integrated with the metabolism of sulfur-containing amino acids.

Besides CBS, two other primary enzymes contribute to H₂S biogenesis:

Cystathionine γ-lyase (CSE): This enzyme, also part of the transsulfuration pathway, can directly catalyze the hydrolysis or α,β-elimination of L-cysteine to produce H₂S, pyruvate, and ammonia. nih.govreactome.org Along with CBS, CSE is a major source of endogenously produced H₂S. umich.edu

3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway: This pathway involves two steps. First, L-cysteine is converted to 3-mercaptopyruvate (3-MP) by the enzyme cysteine aminotransferase (CAT), which requires α-ketoglutarate as a co-substrate. researchgate.netresearchgate.net Subsequently, 3-MST, located in both the cytoplasm and mitochondria, catalyzes the production of H₂S from 3-MP. mdpi.comnih.gov A novel pathway has been identified where D-cysteine can also serve as a substrate for H₂S production. The enzyme D-amino acid oxidase (DAO) converts D-cysteine into 3-mercaptopyruvate, which is then used by 3-MST to generate H₂S. nih.govfrontiersin.orgfrontiersin.org This DAO/3-MST pathway is present in tissues like the kidney, brain, and gastric mucosa and is notable because D-cysteine may be a more effective H₂S donor in certain therapeutic contexts with less toxicity than L-cysteine. nih.govnih.govnih.gov

Taurine Formation and its Metabolic Significance

L-cysteine is the precursor for the synthesis of taurine (2-aminoethanesulfonic acid), a sulfonic acid with diverse physiological roles. patsnap.com The primary pathway for taurine biosynthesis involves two key enzymatic steps: emerald.com

Oxidation: L-cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). ontosight.airesearchgate.net

Decarboxylation: Cysteine sulfinic acid is then decarboxylated by cysteine sulfinate decarboxylase (CSD) to form hypotaurine. emerald.com

Final Oxidation: Hypotaurine is subsequently oxidized to taurine. emerald.com

Taurine is not incorporated into proteins but is abundant in many tissues, including the heart, retina, and skeletal muscle. e-enm.org Its metabolic significance is vast; it functions as an osmolyte, participates in the conjugation of bile acids (essential for fat digestion), modulates intracellular calcium levels, and possesses antioxidant and anti-inflammatory properties. nih.govjomes.orgbiomolther.org Taurine deficiency can lead to serious pathologies such as cardiomyopathy and retinal degeneration. jomes.org

Degradation to Pyruvate, Ammonia, and Sulfide

The catabolism of L-cysteine serves not only to eliminate excess cysteine, which can be toxic, but also to provide metabolic intermediates. ontosight.ai There are several routes for its degradation, primarily leading to the formation of pyruvate, ammonia, and a sulfur-containing compound. ontosight.ai

One major pathway begins with the oxidation of L-cysteine to cysteine sulfinate by cysteine dioxygenase. ontosight.ai Cysteine sulfinate can then be transaminated by an aminotransferase to form β-sulfinylpyruvate, which is unstable and spontaneously desulfinates to yield pyruvate and sulfite. ontosight.ai

Alternatively, L-cysteine can be directly converted to pyruvate through a desulfhydration reaction catalyzed by enzymes like cysteine desulfhydrase or cystathionine γ-lyase (CSE). reactome.org This reaction releases ammonia and hydrogen sulfide. researchgate.netreactome.org The resulting pyruvate is a key metabolic hub that can enter the citric acid cycle for energy production (ATP synthesis) or be used as a substrate for gluconeogenesis. ontosight.ai

Intracellular Homeostasis and Toxicity Regulation of Cysteine

Maintaining intracellular cysteine homeostasis is critical for cell viability, as both deficiency and excess can be detrimental. ontosight.ai Due to the reactive nature of its thiol group, elevated levels of cysteine can be toxic. microbialcell.com Cells employ a tightly regulated network of transport, synthesis, and degradation to control intracellular cysteine concentrations. ontosight.aimicrobialcell.com

Extracellularly, cysteine exists predominantly in its oxidized form, L-cystine. noaa.gov Cells import L-cystine via specific transporters, such as the system Xc⁻ transporter, and then rapidly reduce it to two molecules of L-cysteine intracellularly using reducing agents like GSH and thioredoxin. noaa.govresearchgate.net

To prevent toxicity from excess cysteine, cells have several mechanisms:

Rapid incorporation: Cysteine is quickly used for the synthesis of proteins and glutathione. nih.govcas.cn The synthesis of GSH is a primary protective mechanism against cysteine excess. mdpi.com

Catabolism: As described previously, cysteine is degraded into pyruvate and other metabolites, which helps to lower its concentration. ontosight.ai The regulation of cysteine dioxygenase (CDO) is a key control point in this process. ontosight.ai

Export: Cells can also export cysteine to regulate its internal levels.

Cysteine toxicity can manifest through several mechanisms, including the generation of reactive oxygen species (ROS) via autoxidation, which can lead to oxidative stress. mdpi.comnih.gov In neuronal cells, high levels of L-cysteine can be excitotoxic by interacting with NMDA receptors. nih.govresearchgate.net Some research suggests that excessive cysteine can induce mitochondrial reductive stress, leading to the production of hydrogen peroxide. pnas.org The liver plays a central role in systemically regulating cysteine levels to prevent such toxicity. nih.gov

Data Tables

Table 1: Key Enzymes in Cysteine Metabolic Pathways This table is interactive. Click on headers to sort.

| Enzyme | Abbreviation | Pathway | Substrate(s) | Product(s) | Enantiomer Specificity |

|---|---|---|---|---|---|

| Glutamate-Cysteine Ligase | GCL | Glutathione Synthesis | L-Glutamate, L-Cysteine | γ-Glutamylcysteine | L-Cysteine |

| Glutathione Synthetase | GS | Glutathione Synthesis | γ-Glutamylcysteine, Glycine | Glutathione (GSH) | L-Cysteine derived |

| Cystathionine β-Synthase | CBS | H₂S Production | L-Cysteine, Homocysteine | H₂S, Cystathionine | L-Cysteine |

| Cystathionine γ-Lyase | CSE | H₂S Production, Degradation | L-Cysteine | H₂S, Pyruvate, Ammonia | L-Cysteine |

| Cysteine Aminotransferase | CAT | H₂S Production | L-Cysteine, α-Ketoglutarate | 3-Mercaptopyruvate | L-Cysteine |

| D-Amino Acid Oxidase | DAO | H₂S Production | D-Cysteine | 3-Mercaptopyruvate | D-Cysteine |

| 3-Mercaptopyruvate Sulfurtransferase | 3-MST | H₂S Production | 3-Mercaptopyruvate | H₂S, Pyruvate | (Achiral substrate) |

| Cysteine Dioxygenase | CDO | Taurine Formation, Degradation | L-Cysteine | Cysteine Sulfinic Acid | L-Cysteine |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 2-aminoethanesulfonic acid |

| 3-Mercaptopyruvate |

| Ammonia |

| β-sulfinylpyruvate |

| Cysteamine |

| Cysteic Acid |

| Cysteine Sulfinic Acid |

| Cystine |

| D-Cysteine |

| DL-Cysteine |

| Glutathione |

| Glutathione Disulfide |

| Glycine |

| Homocysteine |

| Hydrogen Sulfide |

| Hypotaurine |

| L-Cystathionine |

| L-Cysteine |

| L-Glutamate |

| Pyruvate |

| S-adenosylmethionine |

| Serine |

| Sulfide |

| Sulfite |

| Taurine |

| Thioredoxin |

Mechanisms of Cytotoxicity at Elevated Cysteine Concentrations

While essential, high intracellular levels of cysteine can be toxic to cells. microbialcell.com This cytotoxicity is attributed to its reactive thiol side chain. microbialcell.com Several mechanisms have been proposed to explain this phenomenon.

One primary mechanism of cysteine cytotoxicity involves the generation of reactive oxygen species (ROS). karger.com In the presence of transition metals like copper, the reduced form of cysteine can auto-oxidize to produce superoxide (B77818) anions and hydrogen peroxide. karger.com These can be further metabolized into highly toxic hydroxyl radicals. karger.com This oxidative stress can lead to cellular damage, including lipid peroxidation. karger.comnih.gov In fact, studies have shown that the cytotoxicity of cysteine is correlated with increased lipid peroxidation and the formation of ROS. karger.com

Another aspect of cysteine's toxicity is its interaction with cellular glutathione (GSH) levels. Cysteine can stimulate the synthesis of GSH, a key antioxidant. oup.com However, at high concentrations, cysteine can also inhibit the enzyme glutathione peroxidase, which is crucial for detoxifying peroxides. oup.comoup.com This inhibition can sensitize cells to the damaging effects of ROS generated by cysteine itself. oup.com

In some cases, cysteine-induced cytotoxicity can lead to apoptosis, or programmed cell death. oup.com Furthermore, in neuronal cells, cysteine toxicity is linked to the generation of hydroxyl radicals during its auto-oxidation to cystine, a process catalyzed by metals like copper and iron. microbialcell.com

Role of Cellular Transport Systems in Cysteine Efflux and Uptake

The movement of cysteine and its oxidized form, cystine, across cellular membranes is tightly regulated by a variety of transport systems. These transporters are crucial for maintaining intracellular cysteine homeostasis and for its efflux to prevent toxicity.

Several distinct transport systems with different specificities and dependencies have been identified in various cell types.

System x c - : This is a sodium-independent transporter that mediates the exchange of cystine for glutamate across the plasma membrane, typically resulting in cystine uptake. nih.gov Its activity can be upregulated under conditions of oxidative stress to increase the intracellular supply of cysteine for GSH synthesis. nih.gov

System ASC : This sodium-dependent transporter is involved in the uptake of cysteine. physiology.org It can be inhibited by other amino acids like serine and homocysteine. physiology.org

System L : A sodium-independent system responsible for cysteine uptake. physiology.org Mixed disulfides of cysteine can enter cells via this transporter. oup.com

System X AG - : Uniquely, this sodium-dependent transporter can carry both cysteine and cystine, in addition to glutamate and aspartate. physiology.org

LAT-2 : This transporter plays a significant role in the basolateral efflux of cysteine from renal proximal tubule cells. nih.gov A reduction in LAT-2 expression leads to an increase in intracellular cysteine levels. nih.gov

The relative contribution of each transport system can vary depending on the cell type, the extracellular redox state, and the presence of competing amino acids. physiology.org For instance, in the presence of glutathione, cystine can be reduced to cysteine extracellularly, which is then transported into the cell via systems like ASC and X AG -. physiology.org

In plant mitochondria, cysteine uptake appears to be mediated by several saturable systems with different affinities, mimicking non-saturable kinetics over a broad concentration range. oup.com

Vacuolar Compartmentation as a Detoxification Strategy

In plant cells, the vacuole plays a central role in detoxifying excess substances, including heavy metals and potentially high concentrations of metabolites like cysteine. nih.govoup.com Vacuolar sequestration involves transporting substances from the cytosol into the vacuole, thereby isolating them from sensitive metabolic processes in the cytoplasm. oup.com

This process is driven by proton pumps (V-ATPase and V-PPase) on the tonoplast (the vacuolar membrane) and a suite of transporters that move specific molecules into the vacuole. nih.govresearchgate.net While much of the research on vacuolar compartmentation has focused on heavy metal detoxification, the underlying principles can be applied to other potentially toxic compounds.

For example, plants utilize cysteine-rich peptides called phytochelatins to bind and detoxify heavy metals. researchgate.net These phytochelatin-metal complexes are then transported into the vacuole. researchgate.net This highlights a mechanism where a derivative of cysteine is involved in sequestering toxic substances within the vacuole.

In the context of high cysteine levels, while direct evidence for vacuolar sequestration as a primary detoxification strategy is less documented than for heavy metals, it represents a plausible mechanism. The large volume of the plant vacuole, often occupying up to 90% of the cell volume, makes it an ideal storage compartment. researchgate.net The sequestration of excess cysteine or its derivatives into the vacuole would effectively reduce its cytosolic concentration, mitigating its potential toxicity. oup.com

Enzymatic Transformations and Biotechnological Approaches for Cysteine Production

Enzymatic Conversion of DL-2-Amino-Δ2-thiazoline-4-carboxylic Acid (DL-ATC) to L-Cysteine

The enzymatic conversion of DL-ATC to L-cysteine involves the following key enzymes:

ATC Racemase

L-ATC Hydrolase

S-Carbamoyl-L-cysteine Hydrolase

This enzymatic pathway efficiently converts the racemic mixture of DL-ATC into the biologically active L-cysteine. encyclopedia.pub

The initial step in the enzymatic conversion of DL-ATC is the isomerization of D-ATC to L-ATC, catalyzed by ATC racemase. nih.gov This allows for the complete conversion of the racemic DL-ATC mixture to L-cysteine, achieving a theoretical yield of 100%. nih.gov The racemization process ensures a continuous supply of the L-isomer for the subsequent hydrolytic steps. Alanine racemase, a similar enzyme, catalyzes the interconversion between L-alanine and D-alanine using a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. ebi.ac.uknih.gov The reaction proceeds through a transaldimination process where the substrate replaces a lysine (B10760008) residue from the PLP cofactor. ebi.ac.uk A proton is then abstracted from the alpha-carbon of the substrate, forming a carbanionic intermediate, which is then reprotonated to form the other enantiomer. ebi.ac.uk

Once L-ATC is available, L-ATC hydrolase catalyzes its hydrolysis to S-carbamoyl-L-cysteine (SCC) or N-carbamoyl-L-cysteine (L-NCC). nih.govnih.gov In some Pseudomonas species, the conversion proceeds via L-NCC as an intermediate. nih.gov The gene atcB has been identified to encode L-ATC hydrolase, which specifically catalyzes the opening of the thiazoline (B8809763) ring of L-ATC. nih.gov This enzyme exhibits high specificity for the L-isomer of ATC. nih.gov

In the final step, S-carbamoyl-L-cysteine hydrolase, also known as N-carbamoyl-L-cysteine amidohydrolase, cleaves the intermediate to produce L-cysteine, carbon dioxide, and ammonia (B1221849). nih.gov The gene atcC encodes for this enzyme, which shows high homology to L-N-carbamoylases. nih.gov This enzyme also demonstrates stereospecificity, acting only on the L-enantiomer of the carbamoyl-cysteine intermediate to yield L-cysteine. nih.gov

Microbial Fermentation Strategies for L-Cysteine Biosynthesis

Microbial fermentation presents a promising alternative for L-cysteine production directly from simple carbon sources like glucose. nih.gov However, the biosynthesis of L-cysteine in microorganisms is tightly regulated due to its toxicity at higher concentrations. mdpi.comencyclopedia.pub Metabolic engineering strategies are therefore crucial to overcome these regulatory hurdles and develop efficient microbial cell factories. mdpi.com

Key strategies for enhancing L-cysteine production through fermentation include:

Enhancing Biosynthesis: Overexpression of key enzymes in the L-cysteine biosynthetic pathway. nih.gov

Weakening Degradation: Knocking out genes responsible for L-cysteine degradation. nih.gov

Exploiting Export Systems: Overexpressing transporter proteins to facilitate the export of L-cysteine out of the cell, thereby reducing intracellular toxicity. nih.gov

Escherichia coli and Corynebacterium glutamicum are two of the most extensively studied microorganisms for the fermentative production of L-cysteine. encyclopedia.pub

In Escherichia coli , the biosynthesis of L-cysteine begins with the glycolytic intermediate 3-phosphoglycerate, which is converted to L-serine. L-serine is then acetylated to O-acetyl-L-serine (OAS) by serine O-acetyltransferase (SAT), encoded by the cysE gene. mdpi.comnih.gov This is a rate-limiting step and is subject to feedback inhibition by L-cysteine. nih.gov Subsequently, OAS is converted to L-cysteine by O-acetylserine sulfhydrylase. nih.gov Metabolic engineering efforts in E. coli have focused on overexpressing a feedback-inhibition-insensitive mutant of SAT (cysE). nih.gov Other strategies include enhancing the precursor L-serine supply and overexpressing L-cysteine transporters. nih.govnih.gov The use of thiosulfate (B1220275) as a sulfur source has been found to be more effective than sulfate (B86663) for L-cysteine production in E. coli. nih.gov

Corynebacterium glutamicum is a food-grade microorganism that has also been engineered for L-cysteine production. nih.gov Similar to E. coli, a key strategy involves the overexpression of a feedback-insensitive serine acetyltransferase. nih.gov Deletion of genes encoding L-cysteine desulfhydrases, enzymes that degrade L-cysteine, has also been shown to improve production. nih.gov Furthermore, enhancing the L-serine biosynthesis pathway and overexpressing L-cysteine exporters have led to significant increases in L-cysteine titers in C. glutamicum. nih.govresearchgate.net Overexpression of the transcriptional regulator CysR has also been shown to increase intracellular sulfide (B99878) concentration and L-cysteine production. encyclopedia.pub

Pseudomonas species are not only used for the enzymatic conversion of DL-ATC but can also synthesize L-cysteine from L-methionine through the reverse transsulfuration pathway. mdpi.com

The following table summarizes some of the metabolic engineering strategies and their outcomes in different microorganisms.

| Organism | Genetic Modification | L-Cysteine Titer (g/L) |

| Escherichia coli | Overexpression of feedback-insensitive cysE and exporter ydeD. | 0.0458 |

| Escherichia coli | Additional overexpression of serA, serC, serB and deletion of tnaA, sdaA. | 5.1 |

| Escherichia coli | Combinatorial metabolic engineering of carbon-sulfur metabolism and cofactor availability. | 12.6 |

| Corynebacterium glutamicum | Deletion of L-cysteine desulfhydrases and overexpression of native cysE. | 0.0582 |

| Corynebacterium glutamicum | Further engineering including use of a strong promoter for cysE, overexpression of cysK, and engineering of L-serine biosynthesis. | 0.9479 |

Rational design of biosynthetic pathways aims to systematically optimize metabolic fluxes towards the target product. This approach involves identifying and alleviating metabolic bottlenecks, redirecting carbon flux, and balancing cofactor availability. nih.gov

A modular strategy has been applied in E. coli to enhance L-cysteine production by dividing the biosynthesis pathway into four modules: transport, sulfur, precursor, and degradation. nih.gov By systematically modifying each module, a significant increase in L-cysteine production was achieved. nih.gov For instance, enhancing the precursor module involves overexpressing the genes serA, serC, and serB to increase the supply of L-serine. nih.gov The degradation module can be addressed by deleting genes such as tnaA and sdaA that encode L-cysteine desulfhydrases. acs.org

In another approach, metabolic node engineering was used to reprogram E. coli for L-cysteine biosynthesis. acs.org This strategy focuses on identifying and modifying critical input, process, and output nodes in the metabolic pathway to achieve a systematic optimization of L-cysteine production. acs.org For example, deleting the lactate (B86563) dehydrogenase gene (ldhA) was shown to reduce lactate formation and redirect carbon flux towards L-cysteine. acs.org

Furthermore, the synergistic enhancement of sulfur-carbon metabolism and cofactor engineering plays a vital role in L-cysteine overproduction. nih.gov The choice of sulfur source is also critical, with thiosulfate being a more favorable option than sulfate in E. coli due to its higher reduction efficiency. nih.govacs.org

Strategies for Weakening Endogenous Cysteine Degradation Pathways

In E. coli, several enzymes with cysteine desulfhydrase activity have been identified as key targets for gene knockout. These enzymes catalyze the conversion of L-cysteine into pyruvate (B1213749), ammonia, and hydrogen sulfide. Notably, the gene yhaM, which encodes a cysteine desulfidase, has been pinpointed as a primary target for improving L-cysteine production. rsc.org Deletion of yhaM in an E. coli strain engineered to overproduce cysteine resulted in a drastic increase in L-cysteine accumulation, from 64.6 mg/L in the parent strain to 316.2 mg/L in the knockout mutant. nih.gov This highlights the significant role of YhaM in cysteine degradation.

Another important enzyme with cysteine-degrading activity in E. coli is tryptophanase, encoded by the tnaA gene. While its primary role is the degradation of tryptophan, it also exhibits promiscuous cysteine desulfhydrase activity. The synthesis of tryptophanase has been observed to be induced by the presence of L-cysteine. fas.org Consequently, the disruption of the tnaA gene is a common strategy in cysteine production strains. Furthermore, cystathionine (B15957) β-lyase, encoded by metC, has also been shown to contribute to cysteine degradation, and its inactivation can further enhance production. fas.org A study demonstrated that disrupting both tnaA and metC in a strain expressing a feedback-insensitive serine acetyltransferase led to higher L-cysteine productivity compared to the wild-type strain with the same plasmid. fas.org

In the Gram-positive bacterium Corynebacterium glutamicum, a key enzyme in cysteine degradation is L-cysteine desulfhydrase, encoded by the aecD gene. nih.gov Deletion of this gene has been shown to be an effective strategy to boost L-cysteine yields. For instance, the construction of an initial L-cysteine-producing C. glutamicum strain involved the deletion of L-cysteine desulfhydrase genes, which led to the production of 58.2 ± 5.1 mg/L of L-cysteine. nih.gov This initial strain was then further engineered through other metabolic strategies to achieve a much higher titer. nih.gov

The following table summarizes the impact of weakening endogenous cysteine degradation pathways on L-cysteine production in various microorganisms.

| Microorganism | Gene(s) Inactivated | Enzyme(s) Affected | Effect on L-Cysteine Production | Reference |

|---|---|---|---|---|

| Escherichia coli | yhaM | Cysteine desulfidase | Increased production from 64.6 mg/L to 316.2 mg/L | nih.gov |

| Escherichia coli | tnaA, metC | Tryptophanase, Cystathionine β-lyase | Higher L-cysteine productivity | fas.org |

| Corynebacterium glutamicum | L-cysteine desulfhydrase genes (e.g., aecD) | L-cysteine desulfhydrase | Initial production of 58.2 ± 5.1 mg/L in an engineered strain | nih.gov |

| Pantoea ananatis | ccdA | Cysteine desulfhydrase | Increased L-cysteine concentration from 202 mg L−1 to 516 mg L−1 | nih.gov |

Optimization of Cysteine Export Systems

The intracellular accumulation of L-cysteine can be toxic to microbial cells, leading to growth inhibition and feedback inhibition of biosynthetic pathways. Therefore, enhancing the export of L-cysteine out of the cell is a crucial strategy for developing high-producing strains. Metabolic engineering efforts have focused on the identification, characterization, and overexpression of cysteine efflux pumps.

In Escherichia coli, a number of transporter proteins have been identified and engineered to improve L-cysteine export. The ydeD gene product is a well-known exporter of L-cysteine and its precursor, O-acetylserine. nih.gov Overexpression of ydeD is a common strategy in metabolically engineered E. coli for L-cysteine production. nih.gov Another exporter, YfiK, has also been shown to be effective. fas.org Exchanging the overexpressed exporter from YdeD to YfiK in an engineered E. coli strain resulted in a 37% increase in the final L-cysteine concentration, reaching 33.8 g/L in a fed-batch fermentation process. fas.org

Furthermore, several multidrug resistance pumps in E. coli have been found to have promiscuous activity for exporting L-cysteine. Overexpression of genes such as bcr, acrD, acrEF, cusA, emrAB, emrKY, ybjYZ, and yojIH has been shown to reverse the growth inhibition caused by L-cysteine and reduce its intracellular levels. nih.govnih.gov Notably, the overexpression of the multidrug transporter Bcr led to a five- to six-fold increase in L-cysteine production in an engineered E. coli strain. nih.gov The outer membrane channel TolC has also been identified as being involved in the export of L-cysteine from the periplasm into the medium. scispace.com

In Corynebacterium glutamicum, the genes NCgl0580 and NCgl2566 have been identified as potential L-cysteine exporters. nih.gov Overexpression of NCgl2566 in an L-cysteine producing strain of C. glutamicum resulted in a 1.4-fold improvement in L-cysteine production, achieving a concentration of 280 mg/L in shake flasks. sigmaaldrich.com Heterologous expression of exporters from other bacteria has also proven effective. For instance, the overexpression of the E. coli exporters YdeD and Bcr, and the Pantoea ananatis exporter CefA in C. glutamicum enhanced L-cysteine secretion. rsc.org The strain overexpressing Bcr showed an 88.9% increase in L-cysteine concentration in shake flasks (634.4 mg/L) compared to the control strain. rsc.org

The following table provides a summary of key cysteine export systems and the impact of their optimization on L-cysteine production.

| Microorganism | Exporter Gene(s) Overexpressed | Effect on L-Cysteine Production | Reference |

|---|---|---|---|

| Escherichia coli | ydeD | Accumulated 45.8 ± 2.6 mg/L of L-cysteine in an engineered strain | nih.gov |

| Escherichia coli | Exchange of ydeD for yfiK | 37% increase in final concentration to 33.8 g/L | fas.org |

| Escherichia coli | bcr | Five- to six-fold increase in L-cysteine production | nih.gov |

| Corynebacterium glutamicum | NCgl2566 | 1.4-fold improvement to 280 mg/L | sigmaaldrich.com |

| Corynebacterium glutamicum | bcr (from E. coli) | 88.9% increase in concentration to 634.4 mg/L | rsc.org |

In Vitro Metabolic Engineering for Cell-Free Cysteine Production

In vitro metabolic engineering, which utilizes a cascade of purified or semi-purified enzymes in a cell-free environment, has emerged as a powerful alternative to traditional fermentation-based methods for L-cysteine production. nih.gov This approach offers several advantages, including the circumvention of cellular constraints such as membrane transport limitations, product toxicity, and the metabolic burden on the host organism. nih.gov

A significant advancement in this area is the development of a multi-enzyme system for the synthesis of L-cysteine from glucose. One study reported the construction of an in vitro metabolic pathway comprising 11 thermophilic enzymes. nih.gov This system was optimized to produce 28.2 mM of L-cysteine from 20 mM of glucose, achieving a high molar yield of 70.5%. nih.gov A key challenge in such systems is maintaining the redox balance. In this particular study, the production of hydrogen peroxide, a byproduct that can inhibit enzyme activity, was mitigated by replacing an H₂O₂-forming NADH oxidase with an alternative enzymatic reaction using pyruvate as a sacrificial substrate. nih.gov

Another cell-free approach involves a more direct enzymatic synthesis from precursors closer to the final product. For example, the production of L-cysteine from L-O-acetylserine and sodium hydrosulfide (B80085) has been demonstrated using O-acetylserine sulfhydrase from Salmonella typhimurium. fas.org This enzymatic process, conducted in a stirred-tank bioreactor with continuous substrate feeding, achieved a remarkable L-cysteine titer of 83 g/L with a molar yield of 94% based on O-acetylserine. fas.org

The core enzymatic reaction for L-cysteine biosynthesis, catalyzed by serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK or CysM), is a prime candidate for cell-free systems. Research has also focused on engineering these key enzymes to be devoid of cysteine and methionine residues. nih.gov This "chicken-and-egg" problem, where the enzymes required to synthesize an amino acid are themselves composed of that same amino acid, can be a conceptual bottleneck. By creating functional cysteine-free versions of CysE and CysM, it is possible to reconstruct the cysteine biosynthesis pathway in vitro without the need for an initial cysteine supply. nih.gov

Novel Enzyme Discovery and Biocatalysis for Cysteine Derivatives

The discovery and engineering of novel enzymes are expanding the possibilities for the biocatalytic synthesis of a wide array of cysteine derivatives, which are valuable as pharmaceuticals, agrochemicals, and research tools. L-cysteine's reactive thiol group makes it a versatile precursor for various modifications.

Metalloenzymes, in particular, play a crucial role in the natural biosynthesis of complex cysteine-derived compounds. nih.gov Recent research has focused on mononuclear non-heme iron (NHI) enzymes, dinuclear NHI enzymes, and radical-SAM (S-adenosyl-L-methionine) enzymes, which are involved in unusual cysteine modifications in natural product biosynthesis. nih.gov Understanding the mechanisms of these enzymes can pave the way for their application in the synthesis of novel cysteine derivatives.

Biocatalysis offers a green and stereoselective alternative to chemical synthesis for the production of chiral cysteine analogs. For instance, enzymes such as ω-transaminases and C-N lyases are being explored for the synthesis of S-substituted L-cysteine derivatives and other unnatural amino acids. nih.gov The enzymatic asymmetric amination of α,β-unsaturated carboxylic acids is a promising approach for producing various chiral amino acids. nih.gov

A classic example of enzymatic synthesis of cysteine derivatives involves the use of cysteine desulfhydrase. This enzyme can catalyze the reaction of β-substituted L-alanines with various thiols to produce the corresponding S-substituted L-cysteine derivatives. rsc.org This method allows for the synthesis of compounds like S-methyl-L-cysteine and S-allyl-L-cysteine, which have potential applications in managing cholesterol levels. rsc.org

Furthermore, biocatalytic methods are being developed for the synthesis of fluorescently labeled cysteine derivatives. These compounds are valuable tools for biological imaging and sensing. The synthesis of such derivatives often involves the specific reaction of a fluorophore with the thiol group of cysteine, which can be facilitated by enzymes or chemo-enzymatic strategies. nih.govresearchgate.netnih.gov

Chemo-Enzymatic Synthesis of Labeled Cysteine Compounds

The synthesis of isotopically labeled L-cysteine and its derivatives is crucial for a variety of research applications, including metabolic flux analysis, protein structure determination by NMR spectroscopy, and as internal standards in quantitative mass spectrometry. Chemo-enzymatic methods, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer powerful routes to these labeled compounds.

Enzymes can be used to introduce isotopic labels with high stereospecificity. For example, tryptophanase from E. coli can catalyze the isotopic exchange of hydrogen at the α-carbon of various L-amino acids, including L-cysteine, when incubated in a medium containing deuterium (B1214612) oxide (D₂O) or tritiated water (HTO). nih.gov This allows for the specific labeling of the Cα position with deuterium or tritium.

For the incorporation of stable isotopes like ¹³C and ¹⁵N, chemo-enzymatic approaches often involve the chemical synthesis of a labeled precursor, which is then enzymatically converted to the final product. For instance, a labeled precursor like ¹³C- or ¹⁵N-labeled serine can be used in an enzymatic reaction to produce correspondingly labeled L-cysteine.

The synthesis of radiolabeled cysteine derivatives for applications in medical imaging, such as Positron Emission Tomography (PET), is another area where chemo-enzymatic methods are valuable. For example, a new S-alkylated cysteine derivative conjugated to a macrocycle has been developed for PET imaging. nih.gov The synthesis involved the chemical conjugation of N-acetyl cysteine to the macrocycle, followed by radiolabeling with gallium-68. nih.gov

While direct enzymatic synthesis of complex labeled cysteine compounds can be challenging, the combination of chemical synthesis to create the core labeled scaffold followed by enzymatic modifications is a versatile strategy. This approach has been used for the synthesis of various labeled amino acids and their derivatives for mechanistic studies of enzymatic reactions. nih.gov

Biological Roles and Molecular Mechanisms of Cysteine

Cysteine in Cellular Redox Homeostasis and Antioxidant Defense

Cysteine plays a pivotal role in maintaining cellular redox balance and protecting against oxidative damage through various mechanisms. Its thiol group (-SH) is central to its antioxidant capabilities, both directly and as a precursor to other vital antioxidant molecules.

Precursor Role in Glutathione-Mediated Antioxidant Systems

Cysteine is a critical and often rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. mdpi.commdpi.comnih.govjst.go.jp Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). mdpi.comjst.go.jp The synthesis of GSH is a two-step enzymatic process. First, glutamate-cysteine ligase (GCL) joins glutamate and cysteine to form γ-glutamylcysteine. mdpi.comnih.gov Subsequently, glutathione synthase (GS) adds glycine to complete the GSH molecule. mdpi.comnih.gov

The availability of cysteine is typically the limiting factor in the rate of GSH synthesis. mdpi.commdpi.commdpi.com Therefore, cellular mechanisms for cysteine uptake and synthesis are crucial for maintaining adequate GSH levels. jst.go.jp Once synthesized, GSH participates in a wide array of protective functions. It can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). unirioja.es More significantly, it serves as a cofactor for several antioxidant enzymes. unirioja.es For instance, glutathione peroxidase (GPx) utilizes GSH to reduce harmful hydroperoxides, in the process oxidizing GSH to glutathione disulfide (GSSG). nih.govplos.org The oxidized GSSG can then be reduced back to GSH by glutathione reductase (GR), thus regenerating the antioxidant capacity. nih.govplos.org This glutathione redox cycle is a fundamental component of the cell's defense against oxidative stress. plos.org

Table 1: Key Molecules in the Glutathione-Mediated Antioxidant System

| Molecule | Role |

| Cysteine | Rate-limiting precursor for glutathione synthesis. mdpi.commdpi.comnih.govjst.go.jp |

| Glutathione (GSH) | A major cellular antioxidant that directly scavenges ROS and acts as a cofactor for antioxidant enzymes. mdpi.comunirioja.es |

| Glutamate-cysteine ligase (GCL) | Enzyme catalyzing the first step of GSH synthesis. mdpi.comnih.gov |

| Glutathione synthase (GS) | Enzyme catalyzing the second step of GSH synthesis. mdpi.comnih.gov |

| Glutathione peroxidase (GPx) | Enzyme that uses GSH to reduce hydroperoxides. nih.govplos.org |

| Glutathione reductase (GR) | Enzyme that reduces GSSG back to GSH. nih.govplos.org |

| Glutathione disulfide (GSSG) | Oxidized form of glutathione. nih.govplos.org |

Direct Antioxidant Properties of Thiol Groups

The thiol group (-SH) of the cysteine residue is a potent reducing agent and can directly scavenge a variety of free radicals and reactive oxygen species (ROS). nih.govmedchemexpress.comrjor.ro This direct antioxidant activity is attributed to the ability of the thiol group to donate a hydrogen atom, thereby neutralizing reactive species such as the hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), and superoxide (B77818) anion (O₂⁻). plos.orgrjor.ro

The reactivity of the thiol group is influenced by its chemical environment, particularly its pKa value. mdpi.com The thiolate anion (RS⁻), the deprotonated form of the thiol group, is a stronger nucleophile and is more reactive in scavenging ROS. mdpi.com While N-acetyl-L-cysteine (NAC), a derivative of cysteine, also possesses direct antioxidant activity through its thiol group, its efficiency is considered less than that of other endogenous thiols like cysteine or glutathione. unimib.it This difference in reactivity is partly due to the higher pKa of NAC's thiol group compared to cysteine, resulting in a smaller fraction of the more reactive thiolate form at physiological pH. unimib.it

The direct scavenging of ROS by cysteine's thiol group provides an immediate line of defense against oxidative damage, complementing the more extensive capacity of the glutathione system. nih.gov

Mechanisms of Cysteine Disulfide Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Radical)

Cysteine disulfides, such as cystine (the oxidized form of cysteine), are also highly reactive towards potent ROS like the hydroxyl radical (•OH). pnas.orgnih.gov The reaction mechanism is complex and involves multiple steps.

Research combining mass spectrometry and theoretical calculations has elucidated a two-step mechanism for the reaction between cysteine disulfides and the hydroxyl radical in the gas phase. pnas.orgnih.govcsic.es The initial step involves the hydroxyl radical attacking one of the sulfur atoms in the disulfide bond. pnas.orgnih.gov This leads to the cleavage of the S-S bond and the formation of a sulfenic acid (–SOH) and a thiyl radical (–S•). pnas.orgnih.gov

In protonated systems, a subsequent hydrogen transfer can occur within the product complex, leading to the formation of a sulfinyl radical (–SO•) and a thiol (–SH). pnas.orgnih.gov A significant finding is that the sulfenic acid produced in the initial step is itself a potent scavenger of other reactive species, such as peroxyl radicals. pnas.orgnih.gov This implies that cysteine disulfide provides a dual defense against ROS: first by directly reacting with species like the hydroxyl radical, and second, through the generation of another antioxidant molecule, sulfenic acid. pnas.orgnih.gov This mechanism suggests that in certain environments, such as nonpolar regions of proteins or lipid membranes, cysteine disulfides may have a more significant antioxidant role than previously thought. nih.gov

Structural and Functional Roles in Proteins

The unique chemical properties of the cysteine side chain, particularly its thiol group, allow it to play crucial roles in protein structure, stability, and function.

Disulfide Bond Formation and their Contribution to Protein Folding and Stability

Cysteine is the only canonical amino acid capable of forming covalent cross-links within or between polypeptide chains through the oxidation of its thiol group. researchgate.net This process results in the formation of a disulfide bond (S-S), a key post-translational modification. researchgate.net

Disulfide bonds are critical for the structural integrity and stability of a vast number of proteins, especially those that are secreted or located on the cell surface where they are exposed to a more oxidizing extracellular environment. rsc.orgmetwarebio.comnih.gov By creating covalent linkages, disulfide bonds significantly contribute to the tertiary and quaternary structure of proteins. metwarebio.comcreative-proteomics.com This structural reinforcement helps to maintain the correct protein fold, preventing unfolding and dissociation under fluctuating environmental conditions like changes in pH and temperature. metwarebio.com The formation of these bonds can lower the entropy of the unfolded protein, thereby stabilizing the folded state. researchgate.net

The formation of disulfide bonds is a regulated process that often occurs in the endoplasmic reticulum (ER) of eukaryotic cells, which provides an oxidizing environment. metwarebio.comcreative-proteomics.com Enzymes such as protein disulfide isomerases (PDI) catalyze the formation and rearrangement of these bonds, ensuring the correct pairing of cysteine residues for proper protein folding. metwarebio.comcreative-proteomics.com Incorrect disulfide bond formation can lead to misfolded and aggregated proteins, which is a hallmark of several diseases. metwarebio.com

Table 2: Influence of Disulfide Bonds on Protein Properties

| Property | Contribution of Disulfide Bonds |

| Protein Folding | Modulate folding pathways and stabilize folding intermediates. researchgate.netrsc.org |

| Structural Stability | Significantly stabilize tertiary and quaternary structures, particularly in secreted and cell-surface proteins. researchgate.netmetwarebio.comnih.gov |

| Thermostability | Engineered disulfide bonds can increase the thermal stability of proteins. pnas.org |

| Biological Activity | Essential for the function of many proteins, including enzymes and antibodies, by stabilizing their active or binding sites. creative-proteomics.com |

Thiol/Disulfide Redox System in Protein Dynamics and Allosteric Regulation

Beyond their structural role, the reversible formation and breakage of disulfide bonds serve as a molecular switch, allowing for the dynamic regulation of protein function in response to changes in the cellular redox environment. nih.govbiorxiv.orgresearchgate.net This thiol/disulfide redox system is a fundamental mechanism for allosteric regulation, where a change at one site of a protein (the cysteine residue) affects its activity at a distant site. biorxiv.orggoettingen-research-online.de

The state of cysteine residues—as a reduced thiol (-SH) or an oxidized disulfide (-S-S)—can profoundly impact protein conformation, enzyme activity, ligand binding, and protein-protein interactions. biorxiv.orgnih.gov For example, the "cysteine-switch" mechanism is a well-described principle for regulating the activity of matrix metalloproteinases (MMPs). researchgate.netpnas.org In their latent form, a cysteine residue in the pro-domain coordinates with the catalytic zinc atom, blocking the active site. researchgate.netpnas.org Activation occurs when this cysteine-zinc interaction is disrupted, either proteolytically or through modification of the thiol group, exposing the active site. researchgate.netpnas.org

This redox-dependent regulation is not limited to disulfide bonds. Cysteine thiols can undergo other oxidative modifications, which can also act as regulatory switches. goettingen-research-online.de The cellular redox state, largely influenced by the ratios of reduced to oxidized glutathione (GSH/GSSG) and thioredoxin, dictates the status of these cysteine-based switches. nih.govnih.gov This intricate network of thiol-disulfide exchange reactions allows cells to rapidly respond and adapt to oxidative signals and stress. researchgate.netnih.gov

Metal Ion Coordination and Biogenesis of Metallocofactors

The sulfhydryl group of cysteine is a potent ligand for various metal ions, playing a crucial role in the structure and function of metalloproteins. This coordination is fundamental to the assembly of essential metallocofactors, such as iron-sulfur clusters, and the catalytic activity of numerous enzymes.

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for a wide range of biological processes, including electron transfer, metabolic catalysis, and gene regulation. nih.gov The assembly of these clusters is a complex process involving a dedicated molecular machinery. nih.govmdpi.com In the vast majority of cases, cysteine residues serve as the primary ligands that anchor the Fe-S cluster to the protein. nih.govasm.org

The biogenesis of Fe-S clusters typically begins with the mobilization of sulfur from L-cysteine by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme called cysteine desulfurase. nih.govmdpi.comacs.org This enzyme catalyzes the conversion of cysteine to alanine, forming a persulfide intermediate on a conserved cysteine residue within its active site. mdpi.comnih.gov This persulfide is the proximal sulfur donor for the assembly of the Fe-S cluster. nih.gov

The sulfur is then transferred to a scaffold protein, such as IscU in bacteria or its homolog ISU in eukaryotes, where the Fe-S cluster is assembled. nih.govpnas.org Iron ions, delivered by other proteins, are incorporated along with the sulfur atoms. frontiersin.org The cysteine residues of the scaffold protein provide the coordination sites for the nascent cluster. nih.govasm.org For instance, the IscU protein has conserved cysteine residues that are essential for ligating the newly formed cluster. nih.gov Once assembled, the Fe-S cluster is transferred from the scaffold protein to various acceptor apoproteins, a process facilitated by chaperone proteins. pnas.org

Three main systems for Fe-S cluster biogenesis have been identified in bacteria: the ISC (iron-sulfur cluster), SUF (mobilization of sulfur), and NIF (nitrogen fixation) systems. nih.gov All these systems utilize cysteine as the initial sulfur source. nih.gov While the ISC system is generally responsible for housekeeping Fe-S cluster assembly, the SUF system is often activated under conditions of oxidative stress. nih.gov The NIF system is specifically dedicated to the maturation of nitrogenase, the enzyme responsible for nitrogen fixation. nih.gov

| Protein/System | Function | Role of Cysteine |

|---|---|---|

| Cysteine Desulfurase (e.g., IscS, NifS, SufS) | Mobilizes sulfur from L-cysteine. nih.govmdpi.com | Source of sulfur; forms a persulfide intermediate on a conserved cysteine residue. mdpi.comnih.gov |

| Scaffold Protein (e.g., IscU/ISU) | Site of initial Fe-S cluster assembly. nih.govpnas.org | Provides cysteine ligands for the nascent Fe-S cluster. nih.govnih.gov |

| A-type carriers (ATCs) | Predicted to bind and transfer Fe-S clusters. asm.org | Utilize three cysteine residues to ligate the Fe-S cluster. asm.org |

Beyond iron, the thiol group of cysteine is a critical ligand for a variety of other metal ions in enzymes, most notably zinc and copper. nih.govresearchgate.net This coordination is vital for both the structural integrity and the catalytic function of these metalloenzymes.

Zinc Coordination: Zinc is a common cofactor in a vast number of proteins, where it can play either a structural or a catalytic role. researchgate.net Cysteine residues are frequently involved in creating the coordination sphere for zinc ions. nih.govresearchgate.net In structural zinc sites, often referred to as "zinc fingers," the zinc ion is typically coordinated by a combination of cysteine and histidine residues, such as in Cys2His2, Cys3His, or Cys4 motifs. acs.orgoup.com These structural motifs are crucial for protein folding and mediating interactions with other molecules like DNA and proteins. acs.org

In catalytic zinc sites, cysteine ligation is less common than histidine or glutamate/aspartate, but it serves important functions. nih.govacs.org The polarizability of the sulfur ligand can modulate the Lewis acidity of the catalytic zinc ion. acs.org For example, in some enzymes, the substrate itself, if it contains a cysteine, can coordinate to the active site zinc, activating the thiol for nucleophilic attack. nih.gov This is observed in enzymes like farnesyltransferase. nih.gov

Copper Coordination: Cysteine residues also play a significant role in binding copper ions, particularly in copper trafficking proteins. rsc.org Copper can exist in two primary oxidation states in biological systems, Cu(I) and Cu(II). sigmaaldrich.com Cysteine's thiol group has a high affinity for Cu(I). rsc.org Proteins that transport copper within the cell often utilize cysteine and methionine residues to safely handle the potentially toxic copper ions. rsc.org For instance, reduced glutathione, which contains a cysteine residue, can complex with Cu(I) and prevent it from participating in the generation of harmful free radicals. sigmaaldrich.com In some copper-containing enzymes, cysteine-based redox chemistry is directly involved in their catalytic mechanism. unl.pt